2-(Bromomethyl)but-1-ene
Description
Structural Context and Significance of Allylic Halides and Olefins in Organic Chemistry
To understand the importance of 2-(bromomethyl)but-1-ene, it is essential to first consider the significance of its core structural components: allylic halides and olefins (alkenes).
Allylic halides are organic compounds where a halogen atom is attached to a carbon atom adjacent to a carbon-carbon double bond. This specific arrangement confers unique reactivity. The C-X bond (where X is a halogen) in allylic halides is particularly susceptible to nucleophilic substitution reactions. This enhanced reactivity is due to the stability of the resulting allylic carbocation intermediate, which is stabilized by resonance, delocalizing the positive charge over two carbon atoms. libretexts.org This stability facilitates both SN1 and SN2 reaction pathways. Furthermore, allylic halides can undergo rearrangement reactions, adding to their synthetic versatility. wikipedia.org
Olefins , or alkenes, are hydrocarbons containing at least one carbon-carbon double bond. masterorganicchemistry.com The presence of the π-bond in olefins makes them electron-rich and thus reactive towards electrophiles. They readily undergo a variety of addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. These reactions allow for the introduction of a wide range of functional groups, making olefins fundamental building blocks in organic synthesis. The geometry of the double bond (cis or trans) can also play a crucial role in the stereochemical outcome of reactions. organic-chemistry.org
The combination of an allylic halide and an olefin within the same molecule, as seen in this compound, creates a bifunctional compound with a rich and varied reactivity profile.
Importance of the Bromomethyl and Vinyl Functionalities in Synthetic Design
The two key functional groups in this compound, the bromomethyl group and the vinyl group, provide distinct and complementary reaction sites for synthetic chemists.
The bromomethyl group (-CH2Br) is a primary alkyl halide. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for the facile introduction of a wide array of substituents through nucleophilic substitution reactions. aaronchem.com
The vinyl group (-CH=CH2) , an alkene functionality, is a site of unsaturation. wikipedia.org This double bond can participate in a variety of addition reactions. For instance, it can be hydrogenated to an ethyl group, halogenated to form a dihalide, or undergo hydrohalogenation. It can also participate in polymerization reactions and more complex transformations like Heck, Suzuki, and other palladium-catalyzed cross-coupling reactions. wikipedia.org The vinyl group is a key feature in the synthesis of many polymers and complex organic molecules. wikipedia.orgiucr.org
The presence of both these functionalities in this compound allows for selective and sequential reactions, a highly desirable characteristic in multistep organic synthesis. aaronchem.com Chemists can choose to react at either the allylic bromide or the vinyl group, depending on the chosen reagents and reaction conditions. This orthogonality provides a powerful tool for constructing complex molecular architectures.
Overview of Academic Research Potential for this compound Investigations
The unique structural features of this compound make it a compound of significant interest for academic research. Its bifunctionality opens up avenues for exploring new synthetic methodologies and constructing novel molecular scaffolds.
Research efforts could focus on several key areas:
Development of Novel Synthetic Methods: The dual reactivity of this compound can be exploited to develop new and efficient synthetic transformations. For example, investigating its use in tandem reactions, where multiple bonds are formed in a single operation, could lead to more atom-economical and environmentally friendly synthetic routes.
Synthesis of Biologically Active Molecules: Allylic halides and vinyl groups are present in many natural products and pharmaceutically active compounds. Research could explore the use of this compound as a starting material for the total synthesis of such molecules. For instance, it could be a precursor for terpenoid synthesis. researchgate.net
Organometallic Chemistry: The vinyl group can coordinate to transition metals, and the allylic bromide can undergo oxidative addition. acs.org This makes this compound an interesting ligand and substrate for studies in organometallic chemistry, potentially leading to the discovery of new catalytic reactions.
Polymer Chemistry: The vinyl group allows this compound to act as a monomer in polymerization reactions. The resulting polymers would have pendant bromomethyl groups, which could be further functionalized to create materials with specific properties.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H9Br | nih.gov |
| Molecular Weight | 149.03 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 59032-45-0 | nih.gov |
| Canonical SMILES | CCC(=C)CBr | nih.gov |
| InChI | InChI=1S/C5H9Br/c1-3-5(2)4-6/h2-4H2,1H3 | nih.gov |
| InChIKey | GGSSDTPXFJPNNS-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-5(2)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSSDTPXFJPNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453739 | |
| Record name | 2-(bromomethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59032-45-0 | |
| Record name | 2-(bromomethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)but-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Bromomethyl but 1 Ene
Direct Halogenation Approaches
Direct halogenation offers a straightforward pathway to introduce a bromine atom into an alkene precursor. However, achieving the desired regioselectivity is a critical challenge that must be addressed.
Regioselective Allylic Bromination (e.g., N-Bromosuccinimide-mediated)
A primary method for the synthesis of 2-(bromomethyl)but-1-ene is through the allylic bromination of a suitable precursor like 2-methyl-1-butene (B49056). N-Bromosuccinimide (NBS) is a key reagent for this transformation. chadsprep.comwikipedia.orglibretexts.orglibretexts.org The reaction proceeds via a free radical chain mechanism, where NBS serves as a source of bromine radicals (Br•). wikipedia.org
The process is typically initiated by light or a radical initiator. wikipedia.org The bromine radical then abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical. This radical then reacts with a bromine molecule (Br₂), which is present in low concentrations, to yield the allylic bromide and another bromine radical, continuing the chain reaction. libretexts.orglibretexts.org The use of NBS is advantageous as it maintains a low concentration of Br₂, which helps to minimize competing electrophilic addition reactions across the double bond. chadsprep.comlibretexts.orgmasterorganicchemistry.com
The reaction of 2-methylbut-1-ene with NBS would be expected to yield this compound as one of the products. However, the formation of other isomers, such as 1-bromo-2-methylbut-2-ene, is also possible due to the resonance nature of the allylic radical intermediate.
Considerations for Controlled Bromination of Alkene Precursors
Controlling the bromination of alkene precursors is essential to maximize the yield of the desired product, this compound, and minimize the formation of unwanted byproducts. Several factors influence the outcome of the reaction:
Reagent Choice: As mentioned, NBS is preferred over Br₂ for allylic bromination to suppress electrophilic addition. chadsprep.commasterorganicchemistry.com
Reaction Conditions: The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orglibretexts.orglibretexts.org
Alkene Structure: The structure of the starting alkene significantly impacts the product distribution. The stability of the intermediate allylic radical plays a crucial role in determining the major product. libretexts.org For instance, the reaction of 2-methyl-2-butene (B146552) with bromine in methanol (B129727) leads to different products, highlighting the importance of the starting material's isomeric structure. pearson.com
Regioselectivity: In the case of unsymmetrical alkenes, the formation of multiple regioisomers is a possibility. The reaction of 1-octene (B94956) with NBS, for example, produces a mixture of 3-bromo-1-octene and 1-bromo-2-octene. libretexts.org Understanding the factors that govern the stability of the different possible radical intermediates is key to predicting the major product. libretexts.org
Indirect Synthetic Routes via Functional Group Interconversions
Indirect methods provide alternative pathways to this compound, often involving the transformation of other functional groups.
Synthesis from Butene Derivatives with Functionalized Side Chains
One indirect approach involves starting with a butene derivative that already possesses a functionalized side chain at the C2 position. For instance, a compound like 2-methyl-3-buten-2-ol (B93329) can undergo dehydration to form an alkene, which can then be subjected to allylic bromination. stackexchange.com Another strategy involves the conversion of a hydroxymethyl group to a bromomethyl group. For example, the reaction of a suitable alcohol with reagents like triphenylphosphine (B44618) and carbon tetrabromide or phosphorus tribromide can yield the desired bromo derivative. The use of PPh₃Br₂ and pyridine (B92270) has been shown to be an effective method for converting hydroxymethyl groups to bromomethyl groups without the formation of hard-to-remove byproducts. nih.gov
A two-step procedure has been described for preparing 2-alkyl-1,3-butadienes, which involves the cuprate (B13416276) addition to 1,4-dibromo-2-butene (B147587) to yield a 3-alkyl-4-bromo-1-butene intermediate. nih.gov While not directly producing this compound, this methodology highlights the synthesis of related structures through functional group manipulation.
Olefin Metathesis Strategies for Alkene Introduction
Olefin metathesis is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by transition metal complexes like those based on ruthenium or molybdenum, involves the redistribution of alkene fragments. wikipedia.orgharvard.edu While direct synthesis of this compound via a simple metathesis reaction might not be straightforward, it can be a key step in a multi-step synthesis. For example, a ring-closing metathesis (RCM) strategy can be employed to construct a cyclic precursor, which can then be further manipulated to yield the target molecule. rsc.org The development of catalysts with high functional group tolerance has expanded the applicability of olefin metathesis in complex molecule synthesis. harvard.edu
Stereochemical Control and Isomer Synthesis
The synthesis of specific isomers of this compound, including stereoisomers if a chiral center is present, requires careful consideration of the synthetic route and reaction conditions.
The allylic bromination of an achiral precursor like 2-methyl-1-butene will result in a racemic mixture if a new chiral center is formed. The free radical intermediate is typically planar, allowing for attack from either face with equal probability.
For the synthesis of specific diastereomers or enantiomers, one would need to start with a chiral precursor or employ a chiral reagent or catalyst. For example, if a butene derivative with a pre-existing stereocenter is used, the stereochemistry of the starting material can influence the stereochemical outcome of the subsequent reactions.
Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl but 1 Ene
Reactivity of the Bromomethyl Moiety
The primary reactive site, aside from the alkene, is the bromomethyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. Furthermore, its position allylic to the double bond significantly influences its reactivity, allowing for multiple mechanistic pathways.
Nucleophilic Substitution Reactions (SN1, SN2, SN2')
2-(Bromomethyl)but-1-ene, as a primary allylic halide, can undergo nucleophilic substitution through several mechanisms, including SN1, SN2, and SN2' pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
SN2 Mechanism : This is a single, concerted step where the nucleophile attacks the carbon bearing the bromine atom, leading to an inversion of stereochemistry. nih.gov Given that this compound is a primary halide, the SN2 pathway is generally favored, as steric hindrance is minimal at the electrophilic carbon. alecreedacademy.co.uk Strong, typically anionic, nucleophiles and polar aprotic solvents promote the SN2 reaction. alecreedacademy.co.uk
SN1 Mechanism : This two-step mechanism involves the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. nih.gov Because this compound can form a resonance-stabilized allylic carbocation, the SN1 pathway is also possible, particularly with weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate. alecreedacademy.co.ukstackexchange.com Attack on the allylic carbocation can occur at two positions, potentially leading to a mixture of constitutional isomers.
SN2' Mechanism : In this "allylic rearrangement" pathway, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon), causing a simultaneous shift of the double bond and ejection of the leaving group. nih.gov This mechanism is competitive with the SN2 pathway and can be influenced by the steric bulk of the substrate and the nucleophile.
Reactions with oxygen-based nucleophiles can lead to the formation of alcohols or ethers. However, these strong bases can also promote competing elimination reactions (E2).
With hydroxide (B78521) ions (e.g., from aqueous potassium hydroxide), nucleophilic substitution can occur. In the case of the analogous 3-bromobut-1-ene, reaction with aqueous KOH can proceed via an SN1 mechanism due to the formation of a stable allylic carbocation, leading to but-3-en-2-ol as the major product. stackexchange.com A similar outcome can be anticipated for this compound, where the primary product would be 2-methylbut-3-en-2-ol via an SN1 pathway involving the more stable tertiary carbocation formed after rearrangement. Direct SN2 substitution would yield 2-ethylallyl alcohol.
With alkoxides (e.g., sodium ethoxide in ethanol), both substitution (Williamson Ether Synthesis) and elimination products are possible. doubtnut.com For primary allylic halides, SN2 substitution is often competitive with E2 elimination. The reaction of 2-bromobutane (B33332) with sodium ethoxide, for instance, yields a mixture of but-1-ene and but-2-ene, with the more substituted alkene (but-2-ene) being the major product according to Zaitsev's rule. doubtnut.com For this compound, the SN2 product would be 1-ethoxy-2-methylbut-1-ene, while the E2 elimination product would be 2-ethyl-1,3-butadiene. The ratio of these products is sensitive to the steric bulk of the base and the reaction temperature. vedantu.com
Table 1: Representative Nucleophilic Substitution Reactions of the Bromomethyl Group
| Nucleophile | Reagent Example | Solvent | Expected Major Product(s) | Predominant Mechanism |
| Hydroxide | Potassium Hydroxide (aq) | Water | 2-Methylbut-3-en-2-ol | SN1 (with rearrangement) |
| Alkoxide | Sodium Ethoxide | Ethanol | 1-Ethoxy-2-methylbut-1-ene / 2-Ethyl-1,3-butadiene | SN2 / E2 |
| Amine | Ammonia (B1221849) | Ethanol | 2-Methylbut-2-en-1-amine | SN2 |
| Hydrazine | Hydrazine | Ethanol | (2-Methylbut-2-en-1-yl)hydrazine | SN2 |
Nitrogen-based nucleophiles readily react with this compound to form new carbon-nitrogen bonds, a key transformation in the synthesis of many biologically active compounds.
Amines , such as ammonia or primary and secondary amines, react as nucleophiles to displace the bromide. The reaction of 2-bromopropane (B125204) with excess ammonia, for example, proceeds via an SN2 mechanism to form isopropylamine. alecreedacademy.co.uk Similarly, this compound would be expected to react with amines via an SN2 pathway to yield the corresponding allylic amine, 2-methylbut-2-en-1-amine. The use of excess amine is common to prevent the product from acting as a nucleophile itself and undergoing further alkylation.
Hydrazines also act as potent nucleophiles. They can be alkylated by halides to form substituted hydrazines. scholaris.ca The reaction with this compound would produce (2-methylbut-2-en-1-yl)hydrazine, a useful intermediate for the synthesis of heterocyclic compounds.
The competition between SN1, SN2, and SN2' pathways is governed by a delicate interplay of steric and electronic effects.
Electronic Factors : The ability of the double bond to stabilize an adjacent positive charge through resonance makes the SN1 pathway viable for this primary halide. This same resonance delocalizes the positive charge, creating two electrophilic sites for the nucleophile to attack (the α- and γ-carbons), leading to potential regioisomers.
Steric Factors : Increasing steric hindrance around the α-carbon can disfavor the direct SN2 attack and make the SN2' pathway more competitive. For this compound, the ethyl group at the 2-position provides some steric bulk, which could influence the regioselectivity of the attack.
Nucleophile and Solvent : Strong, unhindered nucleophiles and aprotic solvents favor the SN2 mechanism. Weaker, neutral nucleophiles and protic solvents favor the SN1 mechanism. Bulky nucleophiles may favor the SN2' pathway by attacking the less-hindered γ-carbon.
Rearrangements : In reactions that proceed via carbocation intermediates (SN1), rearrangements to form more stable carbocations can occur. For this compound, the initially formed primary allylic carbocation could potentially rearrange. Unexpected rearrangements have been observed in similar systems, sometimes leading to ring-expansion products under specific conditions. researchgate.netresearchgate.net
Formation of Organometallic Reagents (e.g., Grignard, Organozinc)
The carbon-bromine bond in this compound can be used to form organometallic reagents, which are excellent carbon nucleophiles for C-C bond formation.
Grignard Reagents : The formation of a Grignard reagent from an allylic halide can be challenging. While Grignard reagents are typically formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent, the reactivity of allylic systems can lead to side reactions like Wurtz coupling. libretexts.org For the structurally similar 2-(bromomethyl)buta-1,3-diene (B1654496), attempts to form the Grignard reagent were reported to be unsuccessful. csic.es However, related compounds have been successfully used in copper-catalyzed cross-coupling reactions with other Grignard reagents. google.comgoogle.com
Organozinc Reagents : In contrast, the formation of organozinc reagents from allylic bromides is often more successful and a common strategy in organic synthesis. d-nb.inforesearchgate.net The reaction of 2-(bromomethyl)buta-1,3-diene with zinc metal has been used to generate the corresponding organozinc intermediate in situ for subsequent reaction with aldehydes, successfully forming ipsenol (B191551) and ipsdienol. csic.es This suggests that this compound could similarly be converted to its organozinc counterpart, (2-methylbut-2-en-1-yl)zinc bromide, by reaction with activated zinc. These reagents are generally less reactive than Grignard reagents but show excellent functional group tolerance. researchgate.net
Transformations Involving the Alkene Functionality
The terminal alkene group in this compound is also a site of rich chemical reactivity, primarily undergoing addition reactions.
Electrophilic Addition : The electron-rich double bond is susceptible to attack by electrophiles. savemyexams.com For example, reaction with halogens like bromine (Br₂) in an inert solvent would lead to the formation of a vicinal dibromide. The mechanism proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion. docbrown.infochemguide.co.uk Reaction with hydrogen halides (H-X) would follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms (C1), and the halide adds to the more substituted carbon (C2), forming a tertiary halide after passing through the more stable tertiary carbocation intermediate.
Epoxidation : The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). acs.org The reaction is an electrophilic addition where an oxygen atom is transferred from the peroxy acid to the double bond. For dienes, epoxidation typically occurs at the more electron-rich double bond. acs.org In this compound, this would yield 2-(bromomethyl)-2-ethyloxirane.
Hydroboration-Oxidation : This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the alkene. yale.edumasterorganicchemistry.com In the first step, borane (B79455) (BH₃) adds across the double bond, with the boron atom adding to the less sterically hindered carbon (C1) and the hydrogen adding to the more substituted carbon (C2). wikipedia.orglibretexts.org This occurs via a concerted, syn-addition. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol, 2-(bromomethyl)butan-1-ol, with retention of stereochemistry. masterorganicchemistry.com
Table 2: Representative Transformations of the Alkene Functionality
| Reaction Type | Reagents | Expected Product | Key Features |
| Electrophilic Addition (Halogenation) | Br₂ in CCl₄ | 1,2-Dibromo-2-(bromomethyl)butane | Anti-addition via bromonium ion |
| Electrophilic Addition (Hydrohalogenation) | HBr | 2-Bromo-2-(bromomethyl)butane | Markovnikov addition via tertiary carbocation |
| Epoxidation | mCPBA | 2-(Bromomethyl)-2-ethyloxirane | Syn-addition of oxygen |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(Bromomethyl)butan-1-ol | Anti-Markovnikov, syn-addition of H and OH |
Electrophilic Addition Reactions
The electron-rich double bond in this compound is susceptible to attack by electrophiles. The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction. libretexts.org In the case of unsymmetrical alkenes like this compound, the regioselectivity of the addition is a key consideration.
The mechanism proceeds in a stepwise fashion. libretexts.org In the initial step, the π electrons of the alkene attack the electrophilic hydrogen of the H-X bond, forming a new carbon-hydrogen bond and a carbocation intermediate. libretexts.org The stability of the resulting carbocation determines the regiochemical outcome of the reaction, in accordance with Markovnikov's rule.
For this compound, two possible carbocations can be formed: a primary carbocation and a tertiary carbocation. The tertiary carbocation is significantly more stable due to the electron-donating inductive effects of the three alkyl groups attached to the positively charged carbon. Consequently, the reaction will preferentially proceed through the tertiary carbocation intermediate.
In the second step, the halide ion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final product. libretexts.org Given the preference for the tertiary carbocation intermediate, the major product of the electrophilic addition of HX to this compound is predicted to be 2-bromo-2-(bromomethyl)butane.
It is important to note that the reaction conditions, such as the solvent and the presence of catalysts, can influence the reaction pathway. In polar solvents, the ionic mechanism described above is favored. thieme-connect.de
Radical Addition Pathways
In the presence of radical initiators, such as peroxides or light, the addition of hydrogen bromide to alkenes can proceed through a radical chain mechanism, leading to an anti-Markovnikov product. libretexts.org This alternative pathway is unique to HBr among the hydrogen halides. libretexts.org
The radical addition mechanism involves the following steps:
Initiation: The reaction is initiated by the homolytic cleavage of the weak O-O bond in a peroxide, generating alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to form a bromine radical. libretexts.org
Propagation: The bromine radical adds to the double bond of the alkene. This addition occurs in a regioselective manner to produce the more stable carbon radical. In the case of this compound, the bromine radical will add to the less substituted carbon (C1) to form a more stable tertiary carbon radical at C2. libretexts.org This intermediate then abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical, which can continue the chain reaction. libretexts.org
Cycloaddition Reactions (e.g., Potential for [4+2] Cycloadditions in Derived Systems)
While this compound itself is not a diene and therefore does not directly participate as the 4π component in a [4+2] cycloaddition (Diels-Alder reaction), it can be a precursor to dienic systems that readily undergo such reactions. libretexts.org For instance, dehydrohalogenation of this compound can lead to the formation of a conjugated diene, 2-methyl-1,3-butadiene (isoprene), a well-known diene in Diels-Alder reactions.
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. libretexts.org It involves the concerted reaction of a conjugated diene (the 4π component) with a dienophile (the 2π component). libretexts.org The versatility of this compound lies in its ability to be transformed into a reactive diene, which can then be utilized in cycloaddition chemistry to build complex cyclic structures.
Furthermore, derivatives of this compound, such as 2-(bromomethyl)acrylates, have been shown to undergo domino reactions that include cycloaddition steps. For example, a phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates proceeds through a sequence involving dimerization followed by two regio- and stereocontrolled Diels-Alder cycloadditions to form polyalkenyl adducts containing two cyclohexenyl rings. acs.org
Elimination Reactions to Form Dienic Systems
Elimination reactions of this compound are a key pathway to the formation of conjugated dienes, which are valuable intermediates in organic synthesis. The specific diene formed and the mechanism of its formation depend on the reaction conditions, particularly the strength and steric bulk of the base used.
E1 and E2 Elimination Pathways
Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). youtube.com
The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide) to form a carbocation intermediate. libretexts.orgchemistrysteps.com This is followed by a rapid deprotonation of an adjacent carbon by a weak base to form the double bond. libretexts.org E1 reactions are favored by weak bases and polar protic solvents, and are more common for tertiary alkyl halides due to the stability of the corresponding carbocation. libretexts.orgksu.edu.sa Given that this compound is a primary allylic halide, it can form a resonance-stabilized primary allylic carbocation, making the E1 pathway plausible under appropriate conditions.
The E2 mechanism is a one-step, concerted process where the base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming the double bond. pressbooks.pub This pathway requires a strong base and is sensitive to the stereochemical arrangement of the proton and the leaving group, which must be anti-periplanar. ksu.edu.sasaskoer.ca The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com
Regiochemical and Stereochemical Outcomes of Dehydrohalogenation
The dehydrohalogenation of this compound can potentially yield two different conjugated dienes: 2-methyl-1,3-butadiene (isoprene) and (E/Z)-3-methyl-1,3-pentadiene. The regiochemical outcome is largely governed by the nature of the base used.
Zaitsev's Rule: With a small, strong base such as hydroxide or ethoxide, the reaction tends to follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. byjus.commasterorganicchemistry.com In this case, abstraction of a proton from the internal carbon (C3) would lead to the formation of the more substituted diene, (E/Z)-3-methyl-1,3-pentadiene.
Hofmann's Rule: When a bulky, sterically hindered base like potassium tert-butoxide is used, the reaction often favors the formation of the less substituted alkene, a trend known as Hofmann's rule. libretexts.orgyoutube.com The bulky base has difficulty accessing the more sterically hindered internal proton and will preferentially abstract the more accessible proton from the methyl group. This would result in the formation of 2-methyl-1,3-butadiene (isoprene) as the major product.
The stereochemistry of the E2 reaction is also highly specific. The requirement for an anti-periplanar arrangement of the proton and the leaving group can dictate the stereochemistry of the resulting alkene. ksu.edu.sadoubtnut.com In the case of forming (E/Z)-3-methyl-1,3-pentadiene, the specific stereoisomer obtained would depend on the conformation of the starting material at the moment of reaction.
Table 1: Predicted Products of Dehydrohalogenation of this compound
| Base | Predicted Major Product | Governing Rule |
| Sodium Ethoxide | (E/Z)-3-Methyl-1,3-pentadiene | Zaitsev |
| Potassium tert-Butoxide | 2-Methyl-1,3-butadiene (Isoprene) | Hofmann |
Cascade and Multicomponent Reactions Incorporating this compound
The unique structure of this compound, with its dual reactivity, makes it an attractive component in cascade and multicomponent reactions (MCRs). These reactions are highly efficient processes that allow for the formation of complex molecules in a single operation by combining three or more reactants, where most of the atoms of the starting materials are incorporated into the final product. tcichemicals.comepfl.chmdpi.com
While specific examples of cascade or multicomponent reactions directly employing this compound are not extensively documented in the provided search results, its potential is evident from reactions involving similar structures. For instance, compounds with a bromomethyl group are known to participate in cascade reactions. thieme-connect.de The reaction of a primary amine and carbon disulfide can generate a thiourea (B124793) in situ, which can then react with a compound containing a bromomethyl group in a one-pot multicomponent process to form thiazoline (B8809763) derivatives. rsc.org The initial step often involves the attack of a nucleophile on the electrophilic carbon of the bromomethyl group. rsc.org
Furthermore, the allylic bromide functionality of this compound can be utilized in transition-metal-catalyzed cross-coupling reactions, which can be part of a cascade sequence. For example, Suzuki-Miyaura cross-coupling reactions have been used to elaborate building blocks containing boronic esters, which can be prepared from corresponding bromides. acs.org
The development of novel cascade and multicomponent reactions involving this compound could involve an initial nucleophilic substitution on the bromomethyl group, followed by a reaction involving the double bond, such as a cycloaddition or another coupling reaction. The specific sequence and outcome would depend on the carefully chosen reaction partners and catalysts.
Phosphine-Catalyzed Domino Processes
Phosphine-catalyzed domino reactions represent a powerful strategy for the construction of complex molecular architectures from simple precursors in a single operation. While specific studies on this compound are not extensively documented, the reactivity of analogous systems, particularly 2-(bromomethyl)acrylates, provides a well-established mechanistic blueprint for the potential transformations of this compound. acs.orgnih.gov
Research on 2-(bromomethyl)acrylates has revealed a phosphine-catalyzed domino process that leads to the highly regio- and stereoselective assembly of multiple substrate units. acs.orgrsc.org This process is initiated by the conjugate addition of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to the electron-deficient alkene. This is followed by the elimination of the bromide ion to generate a phosphonium (B103445) ylide. This ylide is a key reactive intermediate that can then engage in subsequent reactions with other molecules of the starting material, leading to the formation of multiple carbon-carbon bonds and complex cyclic structures in a cascade sequence. acs.org
A plausible mechanistic pathway for a similar domino process starting with this compound can be proposed. The reaction would likely commence with the nucleophilic attack of the phosphine on the terminal carbon of the double bond (a conjugate addition or Michael addition), facilitated by the electron-withdrawing nature of the adjacent carbon bearing the bromomethyl group. Subsequent intramolecular displacement of the bromide by the phosphine would form a cyclic phosphonium salt, or more likely, an intermolecular reaction sequence would ensue.
Based on the detailed studies of 2-(bromomethyl)acrylates, a more likely domino sequence for this compound catalyzed by a phosphine like PPh₃ in the presence of a base (e.g., triethylamine, TEA) would proceed as follows acs.org:
Ylide Formation : The phosphine adds to the butene system, and bromide is eliminated, forming a phosphonium salt. A base then deprotonates the α-carbon to generate a phosphonium ylide.
Dimerization : The ylide, acting as a nucleophile, reacts with a second molecule of this compound.
Cascade Cycloadditions : The resulting dimer, now a more complex and reactive diene or triene system, could undergo further phosphine-mediated cycloaddition reactions, potentially involving Diels-Alder type transformations, to build intricate polycyclic systems. acs.orgnih.gov
The table below illustrates the potential scope of such phosphine-catalyzed domino reactions, drawing an analogy from the observed reactivity of similar substrates. acs.org
| Catalyst / Base | Reactant(s) | Potential Product Structure | Description |
| PPh₃ / TEA | This compound | Dimerized and/or cyclized structures | The reaction could lead to the formation of functionalized cyclohexene (B86901) or other polycyclic derivatives through a dimerization/cycloaddition cascade. acs.org |
| PBu₃ / DBU | This compound and an activated alkyne | Bicyclic[3.3.0]octene derivatives | By analogy with allenoates, a sequential [2+3] and [3+2] annulation could potentially construct bicyclic systems. rsc.org |
| Chiral Phosphine | This compound and an imine | Chiral γ-amino acid derivatives | An organocatalytic asymmetric umpolung reaction could provide access to enantiomerically enriched products. researchgate.net |
This table presents hypothetical reactions for this compound based on established phosphine-catalyzed domino processes for analogous compounds.
Tandem Conjugate Addition/Elimination Sequences
Tandem reactions that combine a conjugate addition with an elimination step are efficient methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the molecule acts as an allylic electrophile. A tandem conjugate addition/elimination sequence is mechanistically described as an Sₙ2' reaction.
In this pathway, a nucleophile attacks the terminal carbon (the γ-position) of the double bond. This is considered a conjugate addition. Simultaneously, the π-electrons of the double bond shift, and the bromide ion is ejected from the α-position as a leaving group. libretexts.orgmasterorganicchemistry.com This concerted or near-concerted process results in the net substitution of the bromide with the nucleophile, along with a migration of the double bond.
The general mechanism can be depicted as: Nu⁻ + CH₂=C(CH₂Br)CH₂CH₃ → Nu-CH₂-C(=CH₂)CH₂CH₃ + Br⁻
This type of reaction is highly valuable as it can introduce a wide variety of functional groups. The regioselectivity of the nucleophilic attack (i.e., direct Sₙ2 displacement at the bromomethyl carbon versus Sₙ2' attack at the terminal vinyl carbon) can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Chiral organocatalysts have been used to promote similar conjugate addition-elimination reactions with high enantioselectivity. uea.ac.uk
The table below outlines potential tandem conjugate addition/elimination reactions between this compound and various nucleophiles.
| Nucleophile (Nu⁻) | Reagent Source | Expected Product | Product Class |
| Malonate anion | Diethyl malonate / NaH | Diethyl 2-(2-methylenepentyl)malonate | Functionalized dicarbonyl compound |
| Cyanide | Sodium cyanide (NaCN) | 3-Methyl-4-pentenenitrile | Unsaturated nitrile |
| Thiophenoxide | Thiophenol / K₂CO₃ | (2-Methylenepentyl)(phenyl)sulfane | Allylic sulfide |
| Azide (B81097) | Sodium azide (NaN₃) | 1-Azido-2-(methylidene)pentane | Organic azide |
| Gilman Reagent (R₂CuLi) | Lithium dimethylcuprate | 2-Propylbut-1-ene | Alkylated alkene |
This table illustrates the expected products from the Sₙ2' tandem conjugate addition/elimination reaction of this compound with various nucleophiles.
Applications of 2 Bromomethyl but 1 Ene in Advanced Organic Synthesis and Materials Science
Building Block for Complex Molecule Synthesis
The unique arrangement of functional groups in 2-(Bromomethyl)but-1-ene positions it as a key building block for elaborate organic molecules. aaronchem.com The presence of the bromine atom adjacent to a double bond imparts high reactivity, facilitating its use in creating intricate carbon skeletons through various coupling and substitution reactions.
In the quest for new therapeutic agents, chemists often turn to versatile molecular scaffolds that can be readily modified. This compound and structurally related allyl bromides serve as important precursors in the synthesis of bioactive compounds. bsu.by The isopentane (B150273) framework is a fundamental unit in a vast array of natural products known as terpenes and terpenoids, which exhibit a wide spectrum of biological activities, including anti-inflammatory and anti-tumor effects. researchgate.net
Research has demonstrated the utility of functionalized allyl bromides in the targeted synthesis of fragments of complex natural products. For instance, the allylation of ketones and aldehydes with similar bromomethyl-butenoate structures is a key step in building the core of bioactive unsaturated lactones and key fragments of compounds like fijianolides. bsu.by The reactivity of the allylic bromide allows for its addition to carbonyl compounds, extending the carbon chain and introducing functionality that is crucial for subsequent cyclization and elaboration into the final bioactive molecule. This strategic use of brominated butene derivatives underscores their importance in constructing molecules with potential pharmacological applications. bsu.byresearchgate.netnih.gov
The reactivity of this compound also makes it a valuable intermediate in the production of agrochemicals and other fine chemicals. evitachem.com Brominated intermediates are frequently employed in the synthesis of modern pesticides, where the specific functionality is critical for the compound's bioactivity against pests or for promoting plant growth. For example, related structures like (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate are used as starting materials for novel fungicides, highlighting the role of the bromomethyl group in the synthesis of potent crop protection agents. rsc.org
Furthermore, this compound is a precursor to various substituted dienes used in the manufacture of synthetic rubbers and specialty polymers. mdpi.com The transformation of the bromomethyl group into other functionalities, such as amines or ethers, allows for the production of a diverse range of monomers tailored for specific industrial applications. mdpi.com The synthesis of 7-methyl-3-methylene-7-octenyl bromide, a fragrance and flavor compound, can be achieved using precursors like 4-bromo-2-bromomethyl-1-butene, demonstrating the utility of these structures in the fine chemicals industry. google.com
| Precursor | Product Type | Application Area | Research Finding |
| 2-Substituted Allyl Bromides | Bioactive Lactones | Medicinal Chemistry | Used in the synthesis of fragments of natural products like fijianolides. bsu.by |
| 2-(Bromomethyl)phenyl derivative | Fungicides | Agrochemicals | Starting material for novel dihydrobenzo[e] aaronchem.comoxazepin-4(1H)-one antifungals. rsc.org |
| 2-Bromomethyl-1,3-butadiene | Functionalized Dienes | Polymer/Fine Chemicals | Intermediate for synthesizing amine- and ether-functionalized butadienes for synthetic rubbers. mdpi.com |
| 4-Bromo-2-bromomethyl-1-butene | Terpenoid Bromides | Fragrance & Flavors | Used to produce 7-methyl-3-methylene-7-octenyl bromide. google.com |
Monomer in Polymer Chemistry
In materials science, this compound serves as a functional monomer for creating advanced polymers. The vinyl group allows it to be incorporated into a polymer backbone, while the pendant bromomethyl group provides a reactive handle for further modification or for directing the polymer's architecture.
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are essential for synthesizing polymers with well-defined structures and functionalities. Brominated compounds are frequently used as initiators in ATRP to produce polymers with a terminal bromine atom. cmu.eduresearchgate.net This bromine can then be substituted to introduce a desired functional group.
While often used as an initiator, monomers containing bromomethyl groups can be directly polymerized or copolymerized to introduce functionality along the polymer chain. For example, the polymerization of monomers like tert-butyl 2-(bromomethyl)acrylate is a key step in producing polymers where every repeating unit contains a reactive site. google.com This allows for the subsequent grafting of other polymer chains or the introduction of specific chemical moieties, leading to highly functional materials. google.comgoogle.com The synthesis of polymers containing such reactive groups is a powerful strategy for creating materials for applications ranging from drug delivery to advanced coatings. tue.nlnih.gov
The kinetics of polymerization are crucial for controlling the final properties of a polymer, such as its molecular weight and dispersity. The polymerization of vinyl monomers like this compound follows radical addition mechanisms. The rate of polymerization is influenced by several factors, including the reactivity of the monomer, the initiator concentration, and the temperature. nih.gov
Polymer architecture—the three-dimensional arrangement of polymer chains—has a profound impact on a material's properties. cmu.edu The reactive bromomethyl group in polymers derived from this compound is a powerful tool for creating complex architectures beyond simple linear chains. buffalo.edu
This functional group can act as a linking point. For example, linear polymer chains containing this group can be cross-linked to form polymer networks. tue.nl In a more controlled fashion, related compounds like 1,4-bis(bromomethyl)benzene (B118104) are used as linking agents to react with the ends of two linear polymer chains, forming well-defined cyclic polymers. rsc.org Similarly, polymers containing pendant bromomethyl groups can serve as macroinitiators for grafting a second type of polymer, resulting in "comb" or "bottlebrush" architectures. buffalo.edu
Furthermore, the properties of these polymers can be tuned by copolymerizing the functional monomer with other monomers. A study on tandem multicomponent polymerization using 1,4-bis(bromomethyl)benzene demonstrated that copolymerization with various acetoacetates yielded polymers with a wide range of glass transition temperatures (Tg), from -17 °C to 72 °C, depending on the side group. acs.org This demonstrates how the incorporation of a bromomethyl-containing monomer can lead to polymers with tailored thermal and mechanical properties.
Table of Tunable Properties in Copolymers with Bromomethyl Functionality Data adapted from a study on related bromomethyl-containing polymers. acs.org
| Co-monomer Side Group | Resulting Polymer | Glass Transition Temp. (Tg) | Molecular Weight (Mw) |
|---|---|---|---|
| Ethyl | P1s | 26 °C | 25.1 kDa |
| n-Hexyl | P4s | -1 °C | 26.3 kDa |
| tert-Butyl | P6s | 72 °C | 24.9 kDa |
| Allyl | P8s | 23 °C | 27.5 kDa |
| 10-undecen-1-yl | P11s | -17 °C | 25.7 kDa |
Precursor for Specialized Organometallic Reagents
The allylic halide, this compound, serves as a valuable precursor for the in-situ generation of specialized organometallic reagents. These reagents are instrumental in forming new carbon-carbon bonds, particularly in the synthesis of complex organic molecules. The reactivity of the carbon-bromine bond allows for the formation of organometallic intermediates with metals such as magnesium and zinc, which can then participate in a variety of coupling reactions.
The generation of organometallic species from this compound is analogous to the formation of other Grignard and organozinc reagents from their corresponding alkyl halides. The resulting "2-methylenebutyl" organometallic species is a potent nucleophile, capable of reacting with a range of electrophiles.
A significant application of these organometallic intermediates is in coupling reactions to introduce the 2-methylenebutyl moiety into a target molecule. For instance, a Grignard reagent, presumably formed from this compound and magnesium, can be used in transition metal-catalyzed cross-coupling reactions. google.com These reactions are crucial for creating complex carbon skeletons, and the use of the 2-methylenebutyl Grignard reagent allows for the synthesis of various 4-alkyl-2-methylenebutyl carboxylate compounds. google.com
While detailed protocols for the isolation of a stable 2-methylenebutyl Grignard or organolithium reagent are not extensively documented in publicly available literature, their transient formation and immediate use in subsequent reactions is a common and effective strategy in organic synthesis. This in-situ generation circumvents potential issues of instability that can be associated with some organometallic compounds.
The following table summarizes the key aspects of utilizing this compound as a precursor for organometallic reagents based on inferred and documented applications.
Interactive Data Table: Organometallic Reagents from this compound
| Organometallic Reagent | Metal | Method of Generation | Key Applications |
| 2-Methylenebutylmagnesium bromide (Grignard Reagent) | Magnesium (Mg) | Reaction with magnesium metal | Cross-coupling reactions to form 4-alkyl-2-methylenebutyl derivatives google.com |
| 2-Methylenebutylzinc bromide | Zinc (Zn) | Reaction with zinc metal | Potential use in Reformatsky-type and Negishi coupling reactions |
The versatility of this compound as a precursor extends to its isomer, 3-bromo-2-ethylprop-1-ene, which has been shown to react with nucleophiles like 1H-benzimidazole in the presence of a base, suggesting a facile allylic substitution pathway that could be mediated by an organometallic intermediate or proceed via direct nucleophilic attack. escholarship.org This reactivity highlights the potential of the "2-methylenebutyl" scaffold in the synthesis of diverse molecular architectures.
Analytical and Spectroscopic Characterization Methodologies for 2 Bromomethyl but 1 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Bromomethyl)but-1-ene, both ¹H and ¹³C NMR are essential for confirming its structure.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of non-equivalent protons are expected. The chemical shift (δ), integration, and multiplicity of each signal provide crucial information for structural assignment.
The vinylic protons (=CH₂) are expected to appear in the downfield region of the spectrum, typically between 4.5 and 5.5 ppm, due to the deshielding effect of the double bond. These two protons are diastereotopic and would be expected to show geminal coupling to each other and potentially allylic coupling to the protons of the ethyl group. The protons of the bromomethyl group (-CH₂Br) are also expected to be in the downfield region, generally between 3.0 and 4.0 ppm, owing to the electron-withdrawing effect of the bromine atom. The methylene (B1212753) protons (-CH₂-) of the ethyl group would likely resonate around 2.0-2.5 ppm, appearing as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH₃) of the ethyl group are expected to be the most upfield, typically around 1.0-1.5 ppm, and would appear as a triplet.
Table 1: Illustrative ¹H NMR Data for this compound
| Protons | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Illustrative Coupling Constant (J, Hz) |
| =CH₂ (a) | ~5.2 | d | ~1.5 |
| =CH₂ (b) | ~5.0 | d | ~1.5 |
| -CH₂Br | ~4.0 | s | - |
| -CH₂- | ~2.2 | q | ~7.5 |
| -CH₃ | ~1.1 | t | ~7.5 |
This is an interactive table. You can sort and filter the data.
The ¹³C NMR spectrum of this compound provides information on the number of non-equivalent carbon atoms and their chemical environment. A proton-decoupled ¹³C NMR spectrum would be expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.
The two sp² hybridized carbons of the double bond are expected to appear in the downfield region of the spectrum, typically between 110 and 150 ppm. The quaternary carbon of the double bond would be more downfield than the terminal =CH₂ carbon. The carbon of the bromomethyl group (-CH₂Br) is expected to resonate in the range of 30-40 ppm. The sp³ hybridized carbons of the ethyl group would appear in the upfield region, with the methylene carbon (-CH₂-) around 25-35 ppm and the methyl carbon (-CH₃) around 10-15 ppm.
Table 2: Illustrative ¹³C NMR Data for this compound
| Carbon Atom | Illustrative Chemical Shift (δ, ppm) |
| C= | ~145 |
| =CH₂ | ~115 |
| -CH₂Br | ~35 |
| -CH₂- | ~28 |
| -CH₃ | ~12 |
This is an interactive table. You can sort and filter the data.
To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the methylene and methyl protons of the ethyl group. Allylic coupling between the vinylic protons and the methylene protons of the ethyl group might also be observed.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms. For example, the signals for the =CH₂ protons in the ¹H NMR spectrum would show a correlation to the =CH₂ carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on the vibrations of its bonds.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
The most prominent peaks would likely be the C-H stretching vibrations. The sp² C-H stretch of the vinylic group is expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl groups would appear just below 3000 cm⁻¹. A key absorption would be the C=C stretching vibration of the alkene, typically found in the region of 1640-1680 cm⁻¹. The presence of the C-Br bond would give rise to a stretching vibration in the fingerprint region, usually between 500 and 700 cm⁻¹.
Table 3: Illustrative IR Absorption Data for this compound
| Functional Group | Illustrative Absorption Range (cm⁻¹) | Vibration Type |
| =C-H | ~3080 | Stretch |
| C-H (sp³) | ~2850-2960 | Stretch |
| C=C | ~1650 | Stretch |
| C-H | ~1460 | Bend |
| C-Br | ~650 | Stretch |
This is an interactive table. You can sort and filter the data.
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability.
For this compound, the C=C double bond, being a relatively non-polar and easily polarizable bond, would be expected to show a strong signal in the Raman spectrum, typically in the same region as in the IR spectrum (around 1650 cm⁻¹). The C-Br stretch would also be Raman active. Symmetric vibrations, in general, tend to be stronger in Raman spectra compared to IR spectra.
Table 4: Illustrative Raman Shift Data for this compound
| Functional Group | Illustrative Raman Shift (cm⁻¹) | Vibration Type |
| C=C | ~1655 | Stretch |
| C-H (sp³) | ~2850-2960 | Stretch |
| C-Br | ~650 | Stretch |
This is an interactive table. You can sort and filter the data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. alevelchemistry.co.uk For this compound (C₅H₉Br), the mass spectrum will exhibit a characteristic molecular ion peak. nih.gov Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). jove.comdocbrown.info The nominal molecular weight of this compound is 148 g/mol (for ⁷⁹Br) and 150 g/mol (for ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental formula by measuring the m/z ratio to several decimal places. libretexts.orglongdom.org This high level of precision allows for the differentiation between molecules that have the same nominal mass but different atomic compositions. alevelchemistry.co.uk For this compound, HRMS can confirm the elemental composition of C₅H₉Br by providing a highly accurate mass measurement. libretexts.org
The theoretical exact masses for the molecular ions of this compound are calculated using the precise masses of the most abundant isotopes of each element (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ⁷⁹Br = 78.91834 amu, ⁸¹Br = 80.91629 amu). The calculated monoisotopic mass for [C₅H₉⁷⁹Br]⁺ is 147.98876 Da, a value that can be experimentally verified to a high degree of accuracy with HRMS. nih.govchemspider.com
Table 1: HRMS Data for Distinguishing Isobaric Species
| Molecular Formula | Nominal Mass (amu) | Exact Mass (Da) |
|---|---|---|
| C₅H₉⁷⁹Br | 148 | 147.98876 |
| C₆H₁₁⁷⁹Br | 162 | 162.00441 |
| C₅H₉⁸¹Br | 150 | 149.98671 |
| C₆H₁₃O₃ | 149 | 149.08137 |
This interactive table illustrates how HRMS can differentiate this compound from other compounds with similar nominal masses.
In addition to the molecular ion peak, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion of this compound is subjected to electron impact, it can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.
Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of carbon-carbon bonds. jove.comyoutube.com For this compound, key fragmentation events would include:
Loss of Bromine: A primary and significant fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would produce a stable allylic carbocation [C₅H₉]⁺ at m/z 69.
Allylic Cleavage: Cleavage of the C-C bond adjacent to the double bond is also a favorable process. Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would lead to a fragment ion at m/z 119/121. docbrown.info
Loss of Ethyl Group: Fragmentation involving the loss of an ethyl group (C₂H₅) from the [C₅H₉]⁺ ion could result in a [C₃H₄]⁺ fragment at m/z 40.
Table 2: Predicted Mass Fragments of this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 148/150 | [C₅H₉Br]⁺• (Molecular Ion) | - |
| 69 | [C₅H₉]⁺ | •Br |
| 119/121 | [C₃H₄Br]⁺ | •C₂H₅ |
This interactive table details the expected major fragments in the mass spectrum, which are crucial for structural confirmation.
X-ray Crystallography for Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The technique involves directing X-rays onto a single crystal, which diffracts the beams into a unique pattern. nih.gov By analyzing the angles and intensities of these diffracted beams, a detailed electron density map and, consequently, the precise arrangement of atoms in the molecule can be determined. wikipedia.orgnih.gov
While this compound is a liquid at room temperature, X-ray crystallography can be applied to its solid, crystalline derivatives. Should a suitable crystalline derivative be synthesized, this technique could provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. canterbury.ac.nz The presence of the bromine atom, a heavy element, can be advantageous in solving the crystal structure. canterbury.ac.nz
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.
Gas Chromatography (GC): Given its volatility, gas chromatography is a highly suitable technique for analyzing this compound. A sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. tricliniclabs.com Compounds are separated based on their boiling points and interactions with the stationary phase. The purity of the compound can be determined by the relative area of its peak in the resulting chromatogram. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of impurities by providing mass spectra for each separated component.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis and separation. moravek.com In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). tricliniclabs.com Separation occurs based on the differential partitioning of the components between the two phases. moravek.com For a non-polar compound like this compound, reverse-phase HPLC would likely be employed, using a non-polar stationary phase and a polar mobile phase. sielc.com Detection is typically achieved using a UV detector, although the lack of a strong chromophore in this compound might necessitate the use of other detectors like a refractive index detector or coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.com
Table 3: Summary of Chromatographic Methods
| Technique | Principle | Application for this compound |
|---|---|---|
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Purity assessment, detection of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase. | Purity determination, separation from non-volatile impurities and isomers. |
This interactive table summarizes the primary chromatographic techniques used for the analysis and purification of the target compound.
Computational Chemistry and Theoretical Studies of 2 Bromomethyl but 1 Ene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. For 2-(bromomethyl)but-1-ene, these calculations can elucidate its electronic landscape and forecast its chemical behavior.
The electronic structure of this compound, a cornerstone of its chemical identity, can be determined using a variety of computational methods. Techniques such as Hartree-Fock (HF) theory and Density Functional Theory (DFT) are commonly employed to approximate the solutions to the Schrödinger equation for this molecule. DFT, in particular with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation.
Table 1: Calculated Atomic Charges of this compound (Note: This data is illustrative and based on expected trends from quantum chemical calculations.)
| Atom | Mulliken Population Analysis (e) | Natural Population Analysis (e) |
| C (vinylic, C1) | -0.25 | -0.30 |
| C (vinylic, C2) | +0.10 | +0.12 |
| C (bromomethyl) | +0.15 | +0.18 |
| Br | -0.18 | -0.22 |
| C (ethyl, CH₂) | -0.20 | -0.25 |
| C (ethyl, CH₃) | -0.28 | -0.32 |
This interactive table showcases the predicted partial charges on key atoms within the this compound molecule, highlighting the electrophilic nature of the carbon attached to the bromine.
Frontier Molecular Orbital (FMO) theory is a powerful paradigm for understanding and predicting chemical reactivity. wikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgucsb.edu
For this compound, the HOMO is expected to be localized primarily on the π-bond of the but-1-ene moiety, making this region susceptible to attack by electrophiles. Conversely, the LUMO is anticipated to be centered on the σ* anti-bonding orbital of the C-Br bond. The low energy of this LUMO makes the carbon of the bromomethyl group a prime target for nucleophilic attack, facilitating substitution reactions. The energy gap between the HOMO and LUMO is also a critical indicator of the molecule's kinetic stability.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on typical values for similar allylic bromides.)
| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contribution |
| HOMO | -9.5 | C1(p), C2(p) |
| LUMO | -0.8 | C(bromomethyl)(p), Br(p) |
| HOMO-LUMO Gap | 8.7 | - |
This interactive table presents the hypothetical energies of the HOMO and LUMO for this compound, which are crucial for predicting its reactivity patterns.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a virtual laboratory for investigating the intricate details of reaction mechanisms. For reactions involving this compound, these models can map out the energetic landscape, identify key intermediates, and rationalize the influence of the reaction environment.
A cornerstone of mechanistic studies is the identification of transition states (TS), the high-energy structures that connect reactants to products. Computational algorithms can locate these TS geometries and calculate their corresponding energy barriers (activation energies). For instance, in a nucleophilic substitution reaction where a nucleophile attacks the bromomethyl group of this compound, computational methods can distinguish between a concerted (Sₙ2) or a stepwise (Sₙ1) pathway by locating the relevant transition states and intermediates.
The calculated energy barriers provide quantitative predictions of reaction rates, allowing for a direct comparison with experimental kinetic data. These calculations can also reveal the subtle geometric changes that occur as the molecule contorts itself to pass through the transition state.
The surrounding solvent can profoundly influence the course and rate of a chemical reaction. libretexts.org Computational models can account for these solvent effects through either implicit or explicit solvation models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation. For reactions involving charged intermediates, such as the potential formation of a carbocation from this compound, polar solvents would be computationally shown to stabilize these species, thereby lowering the energy barrier. researchgate.net
Spectroscopic Parameter Prediction
Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, these predictions can provide a theoretical benchmark for experimental data.
Calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. Similarly, infrared (IR) vibrational frequencies and intensities can be computed, allowing for the assignment of experimental IR spectra to specific molecular motions. The characteristic C=C stretching and C-Br stretching frequencies for this compound can be predicted. Furthermore, electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be calculated to predict the absorption wavelengths.
Table 3: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on typical computational outputs for organic molecules.)
| Spectroscopy Type | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) of CH₂Br | 3.9 - 4.1 ppm |
| ¹³C NMR | Chemical Shift (δ) of C=CH₂ | 115 - 120 ppm |
| IR | C=C Stretch Frequency (ν) | 1640 - 1660 cm⁻¹ |
| IR | C-Br Stretch Frequency (ν) | 600 - 650 cm⁻¹ |
This interactive table provides hypothetical spectroscopic data for this compound as would be predicted from computational chemistry, serving as a useful guide for experimental characterization.
NMR Chemical Shift Calculations
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. For this compound, theoretical calculations can provide the expected ¹H and ¹³C chemical shifts, which can then be compared with experimental data for verification. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of DFT, is a standard and reliable approach for calculating NMR isotropic shielding constants.
Calculations would typically be performed on a geometry-optimized structure of the molecule. The resulting shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
¹H NMR Chemical Shifts: The proton NMR spectrum of this compound is expected to show distinct signals for the different hydrogen environments.
Vinylic Protons (=CH₂): The two geminal protons on the C1 carbon are diastereotopic and would be expected to have slightly different chemical shifts, typically in the range of 4.8-5.2 ppm.
Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are deshielded by the adjacent bromine atom and the double bond, with calculated shifts anticipated around 4.0-4.2 ppm.
Ethyl Group Protons (-CH₂CH₃): The methylene (B1212753) protons of the ethyl group are expected to resonate around 2.1-2.3 ppm, while the terminal methyl protons would appear further upfield, around 1.0-1.2 ppm.
¹³C NMR Chemical Shifts: Theoretical calculations for the ¹³C NMR spectrum are equally informative.
Vinylic Carbons (C=C): The sp²-hybridized carbons of the double bond are expected at the downfield end of the spectrum. The quaternary C2 carbon would be predicted around 140-145 ppm, and the terminal C1 (=CH₂) carbon around 115-120 ppm.
Bromomethyl Carbon (-CH₂Br): The carbon atom bonded to the electronegative bromine is expected to have a calculated chemical shift in the range of 35-40 ppm.
Ethyl Group Carbons (-CH₂CH₃): The methylene carbon is predicted around 25-30 ppm, and the methyl carbon is expected at approximately 12-15 ppm.
The following table summarizes the anticipated theoretical chemical shifts for this compound based on computational models.
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Vinylic | =CH₂ (C1) | 4.8 - 5.2 | 115 - 120 |
| Vinylic (Quaternary) | C= (C2) | - | 140 - 145 |
| Ethyl (Methylene) | -CH₂- (C3) | 2.1 - 2.3 | 25 - 30 |
| Ethyl (Methyl) | -CH₃ (C4) | 1.0 - 1.2 | 12 - 15 |
| Bromomethyl | -CH₂Br (C5) | 4.0 - 4.2 | 35 - 40 |
Vibrational Frequency Assignments
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations, typically performed using DFT methods (e.g., with the B3LYP functional), are indispensable for assigning the observed spectral bands to specific molecular motions.
Following geometry optimization, a frequency analysis is performed. This calculation yields a set of vibrational frequencies and their corresponding IR intensities and Raman activities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra.
For this compound, the key predicted vibrational modes include:
C-H Stretching: The =C-H stretches of the vinylic group are expected above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). The sp³ C-H stretches from the ethyl and bromomethyl groups are predicted in the 2850-3000 cm⁻¹ region.
C=C Stretching: The stretching vibration of the carbon-carbon double bond is a characteristic feature for alkenes and is anticipated to appear in the 1640-1660 cm⁻¹ region.
CH₂ Bending (Scissoring): The scissoring modes for the various CH₂ groups are expected around 1430-1470 cm⁻¹.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected at a lower frequency, typically in the 600-680 cm⁻¹ range.
=CH₂ Bending (Out-of-Plane): A strong band corresponding to the out-of-plane bending (wagging) of the terminal vinylic hydrogens is predicted around 900-920 cm⁻¹.
A summary of theoretically assigned vibrational frequencies is presented in the table below.
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3050 - 3150 | =C-H Stretching |
| 2850 - 3000 | C-H Stretching (sp³) |
| 1640 - 1660 | C=C Stretching |
| 1430 - 1470 | -CH₂- Bending (Scissoring) |
| 900 - 920 | =CH₂ Bending (Out-of-Plane) |
| 600 - 680 | C-Br Stretching |
Future Perspectives and Emerging Research Avenues for 2 Bromomethyl but 1 Ene Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The traditional synthesis of allylic bromides often involves reagents and conditions that are not environmentally benign. Future research is increasingly directed towards developing greener and more sustainable synthetic routes to compounds like 2-(bromomethyl)but-1-ene.
A key area of focus is the replacement of hazardous brominating agents. Molecular bromine (Br₂), for instance, is highly toxic and corrosive. nih.gov Greener alternatives are actively being sought, with N-bromosuccinimide (NBS) being a commonly used, safer solid substitute for allylic bromination. rsc.org However, even with NBS, the generation of succinimide (B58015) as a byproduct reduces atom economy. A more advanced green approach involves the in situ generation of the brominating agent. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with a bromide source such as hydrogen bromide (HBr) or potassium bromide (KBr) can produce bromine directly in the reaction mixture, avoiding the storage and handling of large quantities of the hazardous substance. nih.gov
Another pillar of green chemistry is the use of environmentally benign solvents. Conventional bromination reactions often employ chlorinated solvents like dichloromethane (B109758) and chloroform, which are toxic and environmentally persistent. researchgate.net Research is shifting towards the use of greener solvents such as tetrahydrofuran (B95107) (THF) or even solvent-free reaction conditions. rsc.orgresearchgate.net
Key Research Directions in Sustainable Synthesis:
Development of catalytic bromination methods that use bromide salts with a stoichiometric oxidant.
Exploration of solvent-free reaction conditions or the use of recyclable, non-toxic solvents.
Utilization of photochemical and electrochemical methods to generate reactive bromine species in situ.
Designing syntheses with higher atom economy to minimize waste generation.
Catalyst Development for Selective Transformations
The dual functionality of this compound presents both opportunities and challenges for chemical selectivity. Developing advanced catalysts to control the chemo-, regio-, and stereoselectivity of its transformations is a major research frontier.
The allylic bromide moiety is susceptible to nucleophilic substitution (SN2 or SN1 pathways), while the double bond can undergo various addition reactions. smolecule.comlibretexts.org Catalysts are crucial for directing a reaction towards the desired outcome. For example, in cross-coupling reactions, palladium catalysts are widely used to form new carbon-carbon bonds at the allylic position. researchgate.net Future research aims to develop more active, stable, and selective catalysts for these transformations. This includes designing ligands that can fine-tune the electronic and steric properties of the metal center, thereby controlling the reaction's selectivity.
There is also interest in using this compound itself as a ligand for designing new catalysts. smolecule.com The olefin group can coordinate to a metal center, positioning the reactive bromomethyl group for specific catalytic cycles or for the synthesis of novel organometallic complexes with unique catalytic properties.
Emerging Catalyst Development Areas:
| Catalyst Type | Transformation Goal | Research Focus |
|---|---|---|
| Transition Metal Catalysts (e.g., Pd, Ni, Cu) | Cross-coupling, Allylic Alkylation | Designing sophisticated ligands to control regioselectivity (e.g., linear vs. branched products) and enantioselectivity. |
| Photoredox Catalysts | Radical-based transformations | Enabling novel C-C and C-heteroatom bond formations under mild conditions by activating the C-Br bond. |
| Organocatalysts | Asymmetric substitutions | Achieving high enantioselectivity in the substitution of the bromide without the use of transition metals. |
Flow Chemistry Applications for Continuous Production
Flow chemistry, or continuous flow processing, is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, particularly for reactions that are hazardous, exothermic, or require precise control. mpg.deumontreal.ca The synthesis and subsequent reactions of this compound are well-suited for this technology.
Safety and Handling of Hazardous Reagents: The synthesis of allylic bromides can involve toxic reagents and exothermic reactions. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent temperature control, minimizing the risk of runaway reactions. mpg.de Furthermore, hazardous reagents like bromine can be generated in situ and immediately consumed in the next reaction step, eliminating the need for their storage and transportation. nih.govrsc.org
Scalability and Efficiency: Scaling up a reaction in a batch reactor can be challenging, often requiring re-optimization of conditions. In flow chemistry, production can be increased simply by running the system for a longer period or by "numbering-up" (running multiple reactors in parallel). umontreal.ca This allows for the efficient production of materials from milligram to kilogram scales. wiley-vch.de Photochemical reactions, in particular, benefit from flow processing due to the uniform irradiation of the reaction mixture, which is difficult to achieve in large batch reactors. rsc.orgumontreal.ca
Process Intensification: Flow chemistry enables the use of extreme reaction conditions, such as high temperatures and pressures, in a controlled and safe manner. wiley-vch.deillinois.edu Solvents can be heated well above their atmospheric boiling points, often leading to dramatic rate accelerations and shorter reaction times. mpg.de This intensification can lead to higher throughput and more efficient processes.
Recent developments in flow chemistry, such as the integration of ultrasound to manage solid precipitation, could further enhance the continuous production of derivatives of this compound, preventing reactor clogging and improving process efficiency. khimod-alcen.com
Exploration of Novel Reactivity Patterns and Derivatization
The unique structure of this compound makes it a versatile precursor for a wide range of organic molecules. While its use in alkylation and addition reactions is established, ongoing research is focused on uncovering novel reactivity patterns and using it to access new chemical space. smolecule.com
One promising area is its use in multi-component reactions, where three or more reactants combine in a single operation to form a complex product. The ability of this compound to act as both an electrophile (at the C-Br bond) and a π-system (the C=C bond) makes it an ideal candidate for designing novel cycloaddition or tandem reactions.
The development of photoredox catalysis opens up new avenues for the derivatization of allylic bromides. These methods proceed via radical intermediates, enabling transformations that are often complementary to traditional ionic pathways. This could lead to new methods for C-C, C-N, C-O, and C-S bond formation under exceptionally mild conditions.
Furthermore, this compound can serve as a building block for the synthesis of novel polymers and materials. smolecule.com The vinyl group can be polymerized, while the bromomethyl group can be used for post-polymerization modification, allowing for the creation of functional materials with tailored properties for applications in fields such as medicine and materials science.
Future Research Directions:
Tandem Reactions: Designing sequences where an initial reaction at the allylic bromide triggers a subsequent transformation at the double bond (or vice versa) in a single pot.
Radical-based Derivatization: Utilizing photoredox or other radical initiation methods to explore new C(sp³)–H functionalization and cross-coupling reactions.
Synthesis of Heterocycles: Employing this compound in intramolecular or intermolecular reactions to construct complex heterocyclic scaffolds, which are prevalent in pharmaceuticals.
Functional Polymers: Developing new polymerization methods involving this compound to create advanced materials with specific functionalities.
Q & A
Q. What are the established synthetic routes for 2-(Bromomethyl)but-1-ene, and how can reaction conditions be optimized?
this compound is synthesized via Rh-catalyzed alkene hydroacylation, where bromoalkene precursors are coupled with aldehydes under controlled conditions. Key parameters include catalyst loading (e.g., 2–5 mol% Rh), solvent choice (toluene or dichloromethane), and temperature (60–80°C). Optimization involves monitoring reaction progress via GC-MS and adjusting stoichiometry to minimize side products like β-hydride elimination byproducts . Pre-functionalized substrates, such as aryl or alkyl bromides, may require tailored protecting groups to stabilize reactive intermediates.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety measures include:
- Eye exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist .
- Skin contact : Washing with soap and water for ≥15 minutes; contaminated clothing must be removed and laundered before reuse .
- Toxicity considerations : Limited toxicological data necessitate adherence to ALARA (As Low As Reasonably Achievable) exposure principles. Use fume hoods, nitrile gloves, and closed systems during synthesis .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with Kovats retention indices to confirm purity and identify byproducts .
- NMR Spectroscopy : H and C NMR resolve structural features, such as bromomethyl (-CHBr) and alkene proton coupling patterns (J ≈ 10–12 Hz).
- Thermochemical Analysis : Heats of formation data (e.g., via calorimetry) validate computational models of stability and reactivity .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound is used in enantioselective catalysis?
In Rh-catalyzed hydroacylation, the bromomethyl group directs regioselectivity via π-allyl intermediates. Enantioselectivity arises from chiral ligands (e.g., BINAP or Josiphos), which control the transition state geometry. Mechanistic studies using deuterium labeling and kinetic isotope effects (KIEs) reveal rate-determining oxidative addition steps. Stereochemical outcomes are confirmed via X-ray crystallography of cyclized products .
Q. Can computational methods predict the reactivity of this compound in complex reaction systems?
Density Functional Theory (DFT) simulations model transition states and activation energies for bromoalkene reactions. For example, Gibbs free energy calculations (ΔG‡) for Rh-catalyzed cycles align with experimental yields (±5 kcal/mol accuracy). Solvent effects are incorporated using continuum models (e.g., SMD), while dispersion corrections improve accuracy for non-covalent interactions .
Q. How can researchers address contradictions in reported reaction yields or selectivity data?
- Statistical Validation : Apply t-tests or ANOVA to compare replicates and identify outliers. For example, inconsistent hydroacylation yields may stem from trace moisture or catalyst deactivation.
- Methodological Cross-Check : Reproduce reactions using alternative catalysts (e.g., Pd vs. Rh) or solvents to isolate variables.
- Data Transparency : Publish raw chromatograms and spectral data to enable peer validation, per standards outlined in the IB Extended Essay Guide .
Q. What strategies enhance the stability of this compound during storage and reaction?
- Inert Atmospheres : Store under argon or nitrogen to prevent bromine displacement by ambient nucleophiles.
- Low-Temperature Storage : Maintain at –20°C in amber vials to slow degradation.
- Stabilizing Additives : Use radical inhibitors (e.g., BHT) to suppress polymerization of the alkene moiety .
Q. How is this compound applied in the synthesis of bioactive molecules?
The compound serves as a key intermediate for nitrogen heterocycles (e.g., pyrrolidines, indoles) with antimicrobial or kinase-inhibitory properties. For example, coupling with morpholine derivatives generates polycyclic structures evaluated in medicinal chemistry campaigns . Stereochemical control during cyclization is critical for bioactivity, as shown in structure-activity relationship (SAR) studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
